3-Bromopropionic acid

Acid strength Ionization constant Physicochemical characterization

Select 3-bromopropionic acid (CAS 590-92-1) for reliable protein thiol quantitation where iodoacetic acid fails. The S‑carboxyethylcysteine adduct resists intramolecular cyclization, ensuring reproducible cysteine mapping—critical for monoclonal antibody characterization and biosimilar comparability. This stable, solid precursor to β‑propiolactone eliminates gaseous ketene handling. With balanced Brønsted acidity, it builds polymer‑supported ionic liquid catalysts, and acts as a chemical enhancer boosting recombinant protein yields via HIV LTR, SV40, and glucocerebrosidase promoters.

Molecular Formula C3H5BrO2
Molecular Weight 152.97 g/mol
CAS No. 590-92-1
Cat. No. B048846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopropionic acid
CAS590-92-1
Synonyms2-Carboxyethyl Bromide;  3-Bromopropanoic Acid;  NSC 2638;  β-Bromopropanoic Acid;  β-Bromopropionic Acid
Molecular FormulaC3H5BrO2
Molecular Weight152.97 g/mol
Structural Identifiers
SMILESC(CBr)C(=O)O
InChIInChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)
InChIKeyDHXNZYCXMFBMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopropionic Acid (CAS 590-92-1): Scientific Procurement Baseline and Structural Identity


3-Bromopropionic acid (β-bromopropionic acid; CAS 590-92-1) is an ω-bromoalkanoic acid with molecular formula C₃H₅BrO₂ (MW 152.97) . The compound exists as a white to slightly yellow crystalline powder with a melting point of 58–62 °C and water solubility of 0.1 g/mL . Its bifunctional structure—comprising both a terminal bromine and a carboxylic acid group—enables nucleophilic substitution, alkylation, and condensation reactions, positioning it as a versatile building block in pharmaceutical and agrochemical synthesis [1].

Why Generic Substitution of 3-Bromopropionic Acid Fails: The Consequences of Chain Position and Halogen Identity


Despite sharing the same molecular formula with 2-bromopropionic acid, 3-bromopropionic acid exhibits fundamentally different reactivity and downstream product profiles that preclude casual substitution. The bromine position (β vs. α) alters both electronic properties and reaction outcomes: 3-bromopropionic acid has a pKa of 4.00 , while 2-bromopropionic acid has a pKa of 2.97 [1]—a difference that affects ionization state and nucleophilic substitution kinetics. More critically, α-bromo acids undergo rapid dehydrohalogenation under basic conditions to yield acrylates, whereas the β-isomer follows different elimination pathways or retains the three-carbon backbone. Substitution with 3-chloropropionic acid, while structurally analogous, yields substantially slower reaction kinetics due to the poorer leaving-group ability of chloride versus bromide. These differences manifest in practical applications: as an alternative to iodoacetic acid for protein thiol determination, 3-bromopropionic acid produces S-carboxyethylcysteine that resists intramolecular cyclization—a property iodoacetic acid derivatives lack [2].

3-Bromopropionic Acid: Quantitative Comparative Evidence for Procurement Decisions


pKa Comparison: 3-Bromopropionic Acid vs. 2-Bromopropionic Acid vs. Propionic Acid

Direct comparative measurement of acid strengths demonstrates that 3-bromopropionic acid (pKa = 4.00) is significantly less acidic than 2-bromopropionic acid (pKa = 2.97) but more acidic than unsubstituted propionic acid (pKa = 4.87) [1]. The β-bromo substituent exerts a weaker electron-withdrawing inductive effect than the α-bromo substituent, resulting in a pKa difference of approximately 1.03 units.

Acid strength Ionization constant Physicochemical characterization

Hydrolysis Kinetics: First-Order Rate Constant for 3-Bromopropionic Acid

Under controlled pH conditions (pH 3.3 at 80°C), 3-bromopropionic acid undergoes hydrolysis with a first-order rate constant of 4.74 × 10⁻³ min⁻¹ [1]. This kinetic parameter provides a quantitative baseline for predicting reaction progress and optimizing synthetic conditions involving aqueous processing of the compound.

Hydrolysis kinetics pH-stat Reaction mechanism

Protein Thiol Determination: 3-Bromopropionic Acid vs. Iodoacetic Acid

In a direct comparative study for protein thiol group determination, 3-bromopropionic acid was examined as an alternative to iodoacetic acid [1]. The S-carboxymethylcysteine adduct formed by iodoacetic acid undergoes intramolecular cyclization to yield 3-oxo-(2H,3H,5H,6H-1,4-thiazine)-5-carboxylic acid—a side reaction that complicates quantification. In contrast, S-carboxyethylcysteine formed by 3-bromopropionic acid with cysteine did not undergo this cyclization reaction under identical conditions.

Protein alkylation Cysteine modification Biochemical assay

β-Propiolactone Precursor: Patented Preparation Method Using 3-Bromopropionic Acid

A patented preparation method for β-propiolactone utilizes 3-bromopropionic acid as the precursor, employing a biphasic system with triethylamine and potassium bicarbonate [1]. The method involves dissolving 0.1 mol 3-bromopropionic acid in dichloromethane at -5°C, followed by mixing with aqueous potassium bicarbonate at 0°C and warming to 4°C for 2 hours to effect cyclization to β-propiolactone.

β-Propiolactone Cyclization Halopropionic acid

Polymerizable Acidic Ionic Liquid Synthesis: Bromoalkanoic Acid Chain Length Comparison

In a comparative synthesis study of polymerizable acidic ionic liquids, 3-bromopropionic acid was reacted with 1-vinylimidazole alongside bromoacetic acid, 5-bromovaleric acid, and 6-bromohexanoic acid [1]. The resulting ionic liquids were characterized for Brønsted acidity via pyridine IR spectroscopy. Among the series, the 1-vinyl-3-acetoxyimidazolium bromide (derived from bromoacetic acid) exhibited the strongest acidity, while the 3-bromopropionic acid-derived ionic liquid demonstrated intermediate acid strength suitable for subsequent polymerization with ethylene glycol dimethacrylate to yield white polymers.

Ionic liquids Polymerizable monomers Brønsted acidity

Gene Expression Upregulation: 3-Bromopropionic Acid in Cultured Cell Systems

In a comparative study of butyric acid analogs, 3-bromopropionic acid was found to upregulate human immunodeficiency viral long terminal repeat (HIV LTR)-, SV40 early gene promoter-, and glucocerebrosidase promoter-directed expression of heterologous genes in cultured cells [1]. The study evaluated butyric acid, 2-bromobutyric acid, 3-bromopropionic acid, 3-mercaptopropionic acid, and vinylacetic acid.

Gene expression Promoter activation Butyric acid analogs

3-Bromopropionic Acid: Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Protein Thiol Group Quantification in Biopharmaceutical QC

Based on direct comparative evidence with iodoacetic acid [1], 3-bromopropionic acid is the superior alkylating agent for accurate protein thiol group determination. The S-carboxyethylcysteine adduct resists intramolecular cyclization that complicates quantification with iodoacetic acid, enabling reproducible cysteine residue mapping essential for monoclonal antibody characterization and biosimilar comparability studies.

β-Propiolactone Synthesis via Benchtop Cyclization

According to patent CN113354601A [1], 3-bromopropionic acid serves as a stable, solid precursor for β-propiolactone preparation using standard liquid-phase equipment. This method eliminates the need for gaseous ketene handling and specialized high-temperature reactors, making β-propiolactone accessible for laboratories requiring this reactive intermediate for polymer modification or vaccine inactivation studies.

Polymerizable Ionic Liquid Monomer Synthesis

As demonstrated in comparative studies across ω-bromoalkanoic acids [1], 3-bromopropionic acid yields imidazolium ionic liquids with intermediate Brønsted acidity that retain polymerizability with ethylene glycol dimethacrylate. This balanced acidity profile is optimal for applications requiring both catalytic activity and the ability to form solid-supported polymer catalysts for heterogeneous reaction systems.

Gene Expression Enhancement in Transient Transfection

Evidence from promoter activation studies [1] supports the use of 3-bromopropionic acid as a chemical enhancer for transient transfection protocols. The compound upregulates expression from HIV LTR, SV40, and glucocerebrosidase promoters in cultured cells, providing researchers with a small-molecule tool to boost recombinant protein yields during preliminary expression screening.

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